molecular formula C10H6BrCl2NO B1340761 5-(Bromomethyl)-3-(2,4-dichlorophenyl)isoxazole CAS No. 5301-00-8

5-(Bromomethyl)-3-(2,4-dichlorophenyl)isoxazole

Cat. No.: B1340761
CAS No.: 5301-00-8
M. Wt: 306.97 g/mol
InChI Key: BYVHSJZJPZEATP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Bromomethyl)-3-(2,4-dichlorophenyl)isoxazole is an organic compound that belongs to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This compound is characterized by the presence of a bromomethyl group and a dichlorophenyl group attached to the isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Bromomethyl)-3-(2,4-dichlorophenyl)isoxazole typically involves the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.

    Introduction of the Bromomethyl Group: The bromomethyl group can be introduced via bromination of a methyl group attached to the isoxazole ring. This can be achieved using bromine or N-bromosuccinimide (NBS) under appropriate conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(Bromomethyl)-3-(2,4-dichlorophenyl)isoxazole can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

    Coupling Reactions: The dichlorophenyl group can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a polar aprotic solvent and mild heating.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

    Nucleophilic Substitution: Substituted isoxazoles with various functional groups.

    Oxidation: Oxidized derivatives of the isoxazole ring.

    Reduction: Reduced forms of the compound, potentially altering the bromomethyl or dichlorophenyl groups.

Scientific Research Applications

5-(Bromomethyl)-3-(2,4-dichlorophenyl)isoxazole has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(Bromomethyl)-3-(2,4-dichlorophenyl)isoxazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromomethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites in proteins or other biomolecules.

Comparison with Similar Compounds

Similar Compounds

    5-(Chloromethyl)-3-(2,4-dichlorophenyl)isoxazole: Similar structure but with a chloromethyl group instead of a bromomethyl group.

    5-(Methyl)-3-(2,4-dichlorophenyl)isoxazole: Lacks the halogen substituent on the methyl group.

    3-(2,4-Dichlorophenyl)isoxazole: Lacks the bromomethyl group entirely.

Uniqueness

5-(Bromomethyl)-3-(2,4-dichlorophenyl)isoxazole is unique due to the presence of both the bromomethyl and dichlorophenyl groups, which confer distinct chemical reactivity and potential biological activity. The bromomethyl group, in particular, makes it a versatile intermediate for further chemical modifications.

Properties

IUPAC Name

5-(bromomethyl)-3-(2,4-dichlorophenyl)-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrCl2NO/c11-5-7-4-10(14-15-7)8-2-1-6(12)3-9(8)13/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYVHSJZJPZEATP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C2=NOC(=C2)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrCl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70585374
Record name 5-(Bromomethyl)-3-(2,4-dichlorophenyl)-1,2-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70585374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5301-00-8
Record name 5-(Bromomethyl)-3-(2,4-dichlorophenyl)-1,2-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70585374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.